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Compound of Interest

Compound Name: Ethylhexyl triazone

Cat. No.: B056116

For Researchers, Scientists, and Drug Development Professionals

Ethylhexyl triazone, marketed as Uvinul T 150, is a highly effective oil-soluble UVB filter. Its
large molecular structure contributes to its high photostability and strong affinity for skin keratin,
making it a popular ingredient in modern sunscreen formulations. This document provides a
detailed overview of its synthesis, focusing on the most common industrial methods,
experimental protocols, and quantitative data.

Synthesis Pathways

The industrial synthesis of Ethylhexyl triazone primarily follows two main routes. The most
prominently documented method involves a two-step process starting from melamine and p-
chlorobenzoic acid. An alternative pathway utilizes cyanuric chloride and 2-ethylhexyl p-
aminobenzoate.

Pathway 1: Melamine and p-Chlorobenzoic Acid Route

This pathway involves two key reactions: a trisubstitution reaction to form a triazine
intermediate, followed by an esterification to yield the final product.

e Step 1: Synthesis of 2,4,6-tris[(p-carboxyphenyl)amino]-1,3,5-triazine (HsTATAB) Melamine
undergoes a trisubstitution reaction with p-chlorobenzoic acid in the presence of a catalyst
and a solvent mixture. The intermediate, HsTATAB, precipitates and is isolated.[1][2][3]
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» Step 2: Esterification to Ethylhexyl Triazone The H3TATAB intermediate is then esterified
with 2-ethylhexanol (isooctyl alcohol) in the presence of an acid catalyst to produce the
crude Ethylhexyl triazone. The crude product is then purified through crystallization.[1]

Pathway 2: Cyanuric Chloride Route

This method involves the direct reaction of cyanuric chloride with 2-ethylhexyl p-
aminobenzoate.[4][5][6][7] This reaction is typically carried out in a solvent such as xylene at
elevated temperatures.[4][5][6]

Quantitative Data

The following table summarizes the quantitative data for the melamine and p-chlorobenzoic
acid synthesis pathway, as reported in patent literature.[1][2]
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Experimental Protocols

The following is a detailed experimental protocol for the synthesis of Ethylhexyl triazone via
the melamine and p-chlorobenzoic acid route, based on publicly available patent
documentation.[1][2]

Step 1: Synthesis of 2,4,6-tris[(p-
carboxyphenyl)amino]-1,3,5-triazine (HsTATAB)

o Apparatus: A 2000 mL four-necked flask equipped with a mechanical stirrer, thermometer,
dropping funnel, and reflux condenser.

e Reagents:

o

Melamine: 63.10 g (0.50 mol)

Acetone: 300 mL

[e]

o

Water: 300 g

[¢]

Sodium Carbonate: 90.10 g (0.85 mol)

[¢]

p-Chlorobenzoic Acid: 246.60 g (1.58 mol)

[e]

Acetone: 300 mL (for dissolving p-chlorobenzoic acid)
e Procedure:

1. To the four-necked flask, add melamine, 300 mL of acetone, water, and sodium carbonate.
Stir the mixture at room temperature.

2. Dissolve the p-chlorobenzoic acid in 300 mL of acetone and add it to the dropping funnel.

3. Slowly add the p-chlorobenzoic acid solution to the reaction flask at room temperature.
The temperature of the reaction mixture will gradually increase to reflux (approximately
100-105 °C).
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. After the addition is complete, maintain the reaction at reflux for 5 hours. Monitor the

reaction progress by HPLC to ensure the residual amount of melamine is less than 0.05%.

. After the reaction is complete, add 500 g of water to dilute the mixture.
. Cool the mixture to 5 °C to precipitate the product.

. Filter the precipitate by suction filtration and wash the filter cake with water until the filtrate

is neutral.

. Dry the solid to obtain 2,4,6-tris[(p-carboxyphenyl)amino]-1,3,5-triazine (H3TATAB). The

expected yield is approximately 96.84%.[2]

Step 2: Synthesis of Ethylhexyl Triazone

e Apparatus: A 2000 mL four-necked flask equipped with a mechanical stirrer, thermometer,

Dean-Stark trap, and reflux condenser.

e Reagents:

[¢]

[¢]

[e]

o

HsTATAB (from Step 1): 235.54 g (0.48 mol)
Isooctyl Alcohol (2-Ethylhexanol): 250.00 g (1.92 mol)
Toluene (or a mixture of recovered dimethylbenzene and isooctyl alcohol): 300 mL

Sodium Pyrosulfate: 30 g

Procedure:

. To the four-necked flask, add the HsTATAB, isooctyl alcohol, toluene (or recovered solvent

mixture), and sodium pyrosulfate.

. Heat the mixture to reflux (approximately 140-145 °C) and collect the water generated

during the reaction using the Dean-Stark trap.

. Continue the reaction until the HsTATAB is completely consumed (monitor by a suitable

method, e.g., TLC or HPLC).
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4. Cool the reaction mixture to 90 °C.
5. Perform an alkaline wash followed by a water wash.

6. Separate the organic phase and remove the toluene and excess isooctyl alcohol by
vacuum distillation to obtain the crude Ethylhexyl triazone.

7. The crude product is then purified by crystallization. A common method involves dissolving
the crude product in a hot solvent mixture (e.g., methanol/cyclohexane) and then cooling
to induce crystallization.[1]

8. Filter the crystals and dry them to obtain the final Ethylhexyl triazone product. The
expected two-step total yield is around 90.93%.[1]

Mandatory Visualizations
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Caption: Synthesis of Ethylhexyl triazone from Melamine.

Experimental Workflow for the Synthesis of H3TATAB
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Caption: Workflow for HsTATAB Synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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